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Compound of Interest

Compound Name: methyl 4-chloro-2-ethynylbenzoate
CAS No.: 2648941-94-8
Cat. No.: B6190599
Get Quote
. J

Focus: Synthesis, Functionalization, and Pharmaceutical Applications[1]

Executive Summary & Chemical Identity

Methyl 4-chloro-2-ethynylbenzoate is a high-value bifunctional building block characterized
by three orthogonal reactive sites: an electrophilic methyl ester, a nucleophilic/electrophilic
ethynyl group, and a halogenated aryl core capable of metal-catalyzed cross-coupling. Its
primary utility lies in the synthesis of isocoumarins, quinazolines, and indoles, which serve as
core scaffolds in oncology (EGFR/VEGFR inhibitors) and antimicrobial research.

Chemical Identity Table

© 2026 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b6190599#bc-rfq
https://pdf.benchchem.com/1404/Application_Notes_and_Protocols_for_Methyl_4_2_aminoethoxy_2_chlorobenzoate_in_Organic_Synthesis.pdf
https://www.benchchem.com/product/b6190599/docs?utm_src=pdf-body#technical-guide-methyl-4-chloro-2-ethynylbenzoate-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6190599?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

Chemical Name Methyl 4-chloro-2-ethynylbenzoate
CAS Number 2648941-94-8

Molecular Formula C10H7CIO2

Molecular Weight 194.61 g/mol

SMILES COC(=0)C1=C(C#C)C=C(Cl)C=C1

Methyl 4-chloro-2-iodobenzoate (CAS 181765-

Key Precursor
85-5)

] Irritant (Skin/Eye); Handle under inert
Primary Hazard
atmosphere (Ar/Nz)

Synthetic Pathway & Methodology

The synthesis of Methyl 4-chloro-2-ethynylbenzoate is most reliably achieved via a
Sonogashira cross-coupling strategy starting from the iodo-analog. This route is preferred over
the bromo-analog due to the higher oxidative addition rate of the C—I bond, allowing for milder
conditions that preserve the methyl ester.

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the two-step synthesis: Sonogashira coupling with
trimethylsilylacetylene (TMSA) followed by selective desilylation.
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Figure 1: Two-step synthesis of Methyl 4-chloro-2-ethynylbenzoate via Sonogashira coupling.
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Detailed Experimental Protocol
Step 1: Sonogashira Coupling (TMS-Protection)

e Reagents: Charge a dry Schlenk flask with Methyl 4-chloro-2-iodobenzoate (1.0 eq),
Pd(PPhs)2Cl2 (0.05 eq), and Cul (0.02 eq).

» Solvent: Evacuate and backfill with Argon (3x). Add anhydrous THF (0.2 M concentration)
and EtsN (3.0 eq).

» Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
e Reaction: Heat to 60°C for 4—6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

o Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate and purify
via silica gel flash chromatography to yield the TMS-protected intermediate.

Step 2: Desilylation
e Reaction: Dissolve the TMS-intermediate in MeOH. Add K2COs (1.5 eq) at 0°C.
e Stirring: Stir at room temperature for 30—60 minutes.

¢ Quench: Quench with saturated NH4Cl solution. Extract with DCM.
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 Purification: The crude product is often pure enough for subsequent steps; otherwise,
recrystallize from Hexane/DCM.

Derivatization & Applications in Drug Discovery

The core value of this scaffold lies in its ability to undergo cyclization and further
functionalization.[1][2]

A. Isocoumarin Synthesis (Cyclization)

The ortho-ethynyl and ester groups are perfectly positioned for cyclization.

o Mechanism: Electrophilic cyclization using |z or AgOTf yields 3-substituted-4-
ilodoisocoumarins.

o Application: Isocoumarins are potent inhibitors of serine proteases and have demonstrated
cytotoxicity against cancer cell lines.

B. Heterocycle Formation (Hydrazine/Amine
Condensation)

Reacting the ester with hydrazine hydrate yields the hydrazide, which can cyclize with the
ethynyl group to form phthalazin-1(2H)-ones.

o Protocol: Reflux Methyl 4-chloro-2-ethynylbenzoate with N2H4-H20 in Ethanol.

« Ultility: Phthalazinones are the core scaffold of PARP inhibitors (e.g., Olaparib analogs).

C. Orthogonal Cross-Coupling

The 4-chloro substituent remains intact during the Sonogashira coupling (due to the higher
reactivity of the 2-iodo position). This allows for a secondary cross-coupling event (Suzuki-
Miyaura or Buchwald-Hartwig) at the 4-position after the ethynyl group has been installed or
cyclized.

e Logic: This "site-selective" functionalization enables the construction of complex libraries for
SAR (Structure-Activity Relationship) studies without protecting groups.
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Safety & Handling

« Stability: The terminal alkyne is sensitive to oxidation; store under inert gas at -20°C.

o Hazards: Precursors (alkyl halides) are potential alkylating agents. The ethynyl benzoate is a
skin irritant.[3]

¢ Waste: Dispose of heavy metal catalysts (Pd, Cu) in dedicated hazardous waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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